molecular formula C15H16F2N2O3 B2938725 N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide CAS No. 1110891-74-1

N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide

Número de catálogo B2938725
Número CAS: 1110891-74-1
Peso molecular: 310.301
Clave InChI: HPAJYNNNRSLUFN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide, also known as BAY 73-6691, is a selective and potent inhibitor of the soluble guanylate cyclase enzyme. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and renal disorders.

Mecanismo De Acción

N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691 acts as a selective and potent inhibitor of the soluble guanylate cyclase enzyme, which is involved in the synthesis of cyclic guanosine monophosphate (cGMP) in the body. By inhibiting this enzyme, N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691 increases the levels of cGMP, which in turn leads to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691 has been shown to have potent vasodilatory effects, which can help in the treatment of pulmonary hypertension. It has also been shown to have anti-inflammatory and anti-fibrotic effects, which can be beneficial in the treatment of various diseases, including chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691 in lab experiments is its selectivity and potency as an inhibitor of the soluble guanylate cyclase enzyme. This makes it a valuable tool for studying the physiological and biochemical effects of cGMP in various disease models. However, one of the limitations of using N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691 is its high cost, which may limit its use in certain research settings.

Direcciones Futuras

There are several future directions for research on N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691. One area of interest is its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and renal disorders. Another area of interest is its potential as a tool for studying the physiological and biochemical effects of cGMP in various disease models. Additionally, further research is needed to explore the potential side effects and toxicity of N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691, as well as its pharmacokinetics and pharmacodynamics in humans.

Métodos De Síntesis

The synthesis of N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691 involves several steps, starting with the reaction of 3-methoxy-4-hydroxybenzaldehyde with ethyl cyanoacetate to yield the corresponding ethyl 3-(3-methoxy-4-hydroxyphenyl)acrylate. This intermediate is then subjected to a Michael addition reaction with cyclopropylamine to form the corresponding Michael adduct. The final step involves the reaction of the Michael adduct with difluoromethoxybenzoyl chloride to yield N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691.

Aplicaciones Científicas De Investigación

N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and renal disorders. It has been shown to have potent vasodilatory effects, which can help in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs.

Propiedades

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O3/c1-15(8-18,10-4-5-10)19-13(20)9-3-6-11(22-14(16)17)12(7-9)21-2/h3,6-7,10,14H,4-5H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAJYNNNRSLUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclopropylethyl)-4-(difluoromethoxy)-3-methoxybenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.